molecular formula C8H11NO2S B14424880 1-Thia-4-azaspiro[4.5]decane-2,3-dione CAS No. 85976-48-3

1-Thia-4-azaspiro[4.5]decane-2,3-dione

Cat. No.: B14424880
CAS No.: 85976-48-3
M. Wt: 185.25 g/mol
InChI Key: DTETVADTZNQVAA-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decane-2,3-dione is a versatile spirocyclic heterocycle of significant interest in medicinal chemistry and drug discovery. The compound features a spiro[4.5]decane core, a rigid three-dimensional structure that helps lock the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to biological targets and improving potency . The incorporation of both sulfur and nitrogen heteroatoms within the ring system modulates electronic properties and introduces key hydrogen-bonding capabilities, which are crucial for interactions with enzymes and receptors . This scaffold is recognized as a privileged structure for exploring novel chemical space and optimizing key drug-like properties . Researchers are actively investigating derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold for their potent biological activities. Notably, this chemical family has yielded compounds with promising anticancer activity . For example, structurally related molecules have demonstrated moderate to high inhibition against a panel of human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . Furthermore, novel derivatives have been designed as dual EGFR/BRAFV600E inhibitors , showing promising antiproliferative and apoptotic effects at nanomolar concentrations . Beyond oncology, this scaffold has also shown relevance in antiviral research . Specific analogs have been identified to inhibit human coronavirus 229E replication, highlighting the versatility of this chemical structure for developing therapeutics against multiple disease targets . The synthesis of this core scaffold is often achieved through efficient cyclocondensation reactions, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies . This compound is presented as a valuable building block for chemical biology and the discovery of new bioactive agents. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

85976-48-3

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

1-thia-4-azaspiro[4.5]decane-2,3-dione

InChI

InChI=1S/C8H11NO2S/c10-6-7(11)12-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,10)

InChI Key

DTETVADTZNQVAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=O)S2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

A prominent method involves the cyclocondensation of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one derivatives with thioglycolic acid. This one-pot synthesis, reported by El-Sayed et al. (2023), proceeds via:

  • Formation of Hydrazone Intermediate : Cyclic ketones react with hydrazine to form hydrazones (e.g., 5a–g ).
  • Thioglycolic Acid Cyclization : Refluxing hydrazones with thioglycolic acid in dry benzene (1:20 molar ratio, 24 h) induces cyclization. The mechanism involves:
    • Generation of a tertiary carbocation intermediate.
    • Nucleophilic attack by the thiol group of thioglycolic acid.
    • Rearrangement and elimination of H₂O to form the spiro ring.

Key Conditions :

  • Solvent: Dry benzene
  • Temperature: Reflux (~80°C)
  • Catalyst: None (uncatalyzed)
  • Yield: 70–92% for derivatives (e.g., 6b , 7b ).

Structural Characterization

Products are confirmed via:

  • ¹H/¹³C NMR : Distinct signals for spiro-ring protons (δ 1.79–2.30 ppm) and carbonyl carbons (δ 170–175 ppm).
  • Mass Spectrometry : Molecular ion peaks matching calculated m/z (e.g., 329 for 6b ).

Acid-Catalyzed Ring-Opening and Re-cyclization

Hydrochloric Acid-Mediated Synthesis

A method adapted from ChemicalBook (2016) uses aqueous HCl to facilitate spiro ring formation:

  • Starting Material : 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.
  • Reaction with HCl : Stirring in 2N HCl at room temperature (2 h) induces ring-opening.
  • Re-cyclization : Concentration under reduced pressure and extraction with ethyl acetate yields 2-azaspiro[4.5]decane-3,8-dione derivatives.

Conditions :

  • Acid Concentration: 2N HCl
  • Workup: Ethyl acetate extraction, sodium sulfate drying
  • Yield: 92%.

Application to 1-Thia-4-azaspiro Derivatives

While this method targets oxa-aza spiro diones, substituting sulfur-containing precursors (e.g., thiolactams) could yield 1-thia-4-azaspiro analogs. For example, replacing tetramethylpiperidin-4-ylidene hydrazine with thia-bearing hydrazines may introduce sulfur into the spiro framework.

Historical Methods and Early Syntheses

Taguchi and Kojima’s Thiazolidine Approach

Early work by Taguchi and Kojima (1959) synthesized 1-thia-4-azaspiro[4.5]decane via:

  • Cyclization of 2,2-Pentamethylene-1,3-thiazolidine : Using ethanolamine-O-sulfate and cyclic ketones.
  • Oxidation : Subsequent oxidation with KMnO₄ introduced dione groups.

Limitations :

  • Low yields (~40%).
  • Harsh oxidizing conditions risk over-oxidation.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Challenges
Cyclocondensation Hydrazones, thioglycolic acid Benzene reflux, 24 h 70–92% One-pot, high yield Requires anhydrous conditions
HCl-mediated Dispiro tetradecanone 2N HCl, RT, 2 h 92% Mild conditions Limited to oxa-aza analogs
Radical cyclization Acrylamides, BrCF₂COOEt Cu(I), 80°C 60–75% Stereocontrol Complex reagent setup
Historical oxidation Thiazolidines, KMnO₄ Acidic oxidation ~40% Early precedent Low yield, side reactions

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

  • Benzene Replacement : Toluene or xylene could reduce toxicity while maintaining reflux temperatures.
  • Catalytic Additives : p-TSA or zeolites may accelerate cyclocondensation.

Purification Strategies

  • Chromatography : Silica gel with Pet.Ether:EtOAc (4:1) resolves spiro diones from byproducts.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

1-Thia-4-azaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

While a specific, detailed overview of "1-Thia-4-azaspiro[4.5]decane-2,3-dione" applications with comprehensive data tables and case studies is not available within the provided search results, the search results do highlight the applications and synthesis of related compounds.

Synthesis and Potential Applications

  • 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione: This compound is relevant to the technical field of medicines. It can be synthesized using diethyl oxalate, urea, and ammonium carbonate as raw materials, offering advantages such as low cost, safety, and high yield .
  • 1-Thia-4-azaspiro[4.5]decan-3-ones: These compounds exhibit anti-coronavirus activity, suggesting their potential in antiviral drug development . A series of these compounds, bearing an amide group at C-4 and various substitutions at C-2 and C-8, were synthesized and evaluated against human coronavirus and influenza virus .
  • 1-Thia-azaspiro[4.5]decane derivatives: These derivatives, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds, have been synthesized and studied for anticancer activity . Some compounds have demonstrated moderate to high inhibition activities against cell cultures of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines .

Specific Examples & Activities

  • Antiviral activity: Specific compounds within the 1-thia-4-azaspiro[4.5]decan-3-one series, such as N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), have shown inhibition of human coronavirus 229E replication . The EC50 value of 5.5 µM for compound 8n is comparable to that of the known coronavirus inhibitor K22 .
  • Anticancer activity: Research has explored the anticancer activity of 1-thia-azaspiro[4.5]decane derivatives against various cancer cell lines, including human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma .

Mechanism of Action

The mechanism by which 1-Thia-4-azaspiro[4.5]decane-2,3-dione exerts its effects is multifaceted:

Comparison with Similar Compounds

Heteroatom Composition and Substituents

  • 1-Thia-4-azaspiro[4.5]decane-2,3-dione derivatives : Contain one sulfur and one nitrogen atom in the spiro system. Substituents include 4-fluorophenyl and acetylated glycosyl groups, which contribute to anticancer activity .
  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c) : Feature two nitrogen atoms (diaza) and aryl substituents (phenyl, methylphenyl, methoxyphenyl). Synthesized via HCl-mediated cyclization of carboxylic acids and ethylenediamine, yielding 50–60% .
  • 8-Oxa-2-azaspiro[4.5]decane-3,4-dione : Contains oxygen (oxa) and nitrogen, with a 3,4-dione moiety. Valued in material science for thermal stability and mechanical strength .
  • 1-Azaspiro[4.5]decane-2,8-dione : Includes a single nitrogen and dione groups at positions 2 and 6. Used as a pharmaceutical intermediate .

Physical and Functional Properties

Melting Points and Stability

  • 6,9-Diazaspiro derivatives : Higher crystallinity; melting points range from 60°C (5c) to 183°C (5e) .
  • 8-Oxa-2-azaspiro derivatives: Not specified, but emphasis on thermal stability for material science .

Functional Group Impact on Activity

  • Fluorophenyl groups : Enhance lipophilicity and bioavailability in 1-Thia-4-azaspiro derivatives, aiding cellular uptake for anticancer effects .
  • Glycosyl moieties : Improve water solubility and target specificity in thioglycoside derivatives .
  • Diketopiperazine cores (6,9-diazaspiro) : Provide rigid scaffolds for drug design but require further functionalization for bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Thia-4-azaspiro[4.5]decane-2,3-dione and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization of spirocyclic precursors. For example, 1-thia-azaspiro derivatives can be synthesized via thioglycosidation reactions using acetylated glycosyl bromides, followed by cyclization to form the spiro core . Alternative routes include recyclization of intermediates, such as converting 1-thia-5-azaspiro[5.5]undec-2-ene into diazaspiro or thieno-pyrimidinone derivatives under acidic or oxidative conditions . Key steps often involve optimizing reaction time, temperature, and catalysts like palladium for complex formation .

Q. How is X-ray crystallography applied to confirm the structure of spiro compounds like this compound?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving spirocyclic structures. For instance, the crystal structure of related compounds (e.g., 4-phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione) was confirmed using SHELX software for refinement, which processes intensity data to generate electron density maps . Proper crystal mounting, data collection at low temperatures, and iterative refinement of positional and thermal parameters are essential to address challenges like twinning or disorder .

Advanced Research Questions

Q. How can high-throughput experimentation (HTE) optimize the synthesis of spirohydantoin derivatives?

  • Methodological Answer : HTE accelerates structure-activity relationship (SAR) studies by systematically varying reaction conditions (e.g., catalysts, solvents) and analyzing outcomes via automated platforms. For spirohydantoins, HTE enabled rapid exploration of C-N coupling conditions, leading to derivatives with improved pharmacokinetic (PK) profiles and reduced off-target effects (e.g., hERG inhibition) through strategic introduction of acidic functional groups .

Q. What strategies address discrepancies in spectroscopic data versus crystallographic findings for spiro compounds?

  • Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects in solution-phase NMR. To resolve this, compare multiple characterization techniques:

  • XRD : Provides absolute stereochemistry and bond lengths .
  • DFT calculations : Validate NMR chemical shifts against optimized geometries .
  • Variable-temperature NMR : Detects conformational flexibility in solution .
    • SHELX remains widely used despite newer software due to its robustness in handling twinned data and compatibility with legacy systems .

Q. How are SAR studies conducted on thia-azaspiro compounds for antiviral activity?

  • Methodological Answer : SAR studies involve synthesizing derivatives with variations at key positions (e.g., C-2, C-4, C-8) and testing against targets like human coronavirus or influenza virus. For example, introducing amide groups at C-4 and alkyl/aryl substituents at C-8 improved antiviral potency in 1-thia-4-azaspiro[4.5]decan-3-ones . Activity cliffs are analyzed using docking studies to identify binding interactions with viral proteases .

Q. What computational methods predict the bioactivity of spiro compounds?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding stability to targets like PHD2 or viral proteases . Quantitative structure-activity relationship (QSAR) models, built using descriptors like LogP and polar surface area, prioritize derivatives with optimal PK/PD profiles . For metal complexes (e.g., Pd-spiro derivatives), DFT calculations predict electronic properties and stability .

Q. What are the mechanisms of recyclization reactions in synthesizing thia-azaspiro derivatives?

  • Methodological Answer : Recyclization often involves acid- or base-mediated ring-opening and re-closure. For example, 1-thia-5-azaspiro[5.5]undec-2-ene undergoes recyclization with hydrazine to form diazaspiro derivatives via nucleophilic attack at the thione group, followed by ring expansion . Reaction pathways are monitored using LC-MS to detect intermediates and optimize yields .

Data Analysis and Technical Challenges

Q. Why is SHELX still prevalent in refining spiro compound structures despite newer software?

  • Methodological Answer : SHELX’s enduring use stems from its reliability with twinned data, compatibility with low-resolution datasets, and minimal computational overhead. While newer programs (e.g., Phenix) offer advanced features like automated solvent masking, SHELX’s manual refinement tools provide greater control for resolving disordered regions in spirocyclic systems .

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